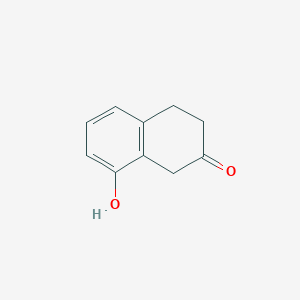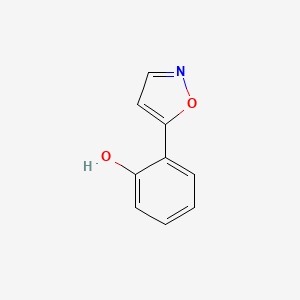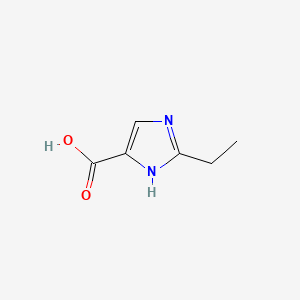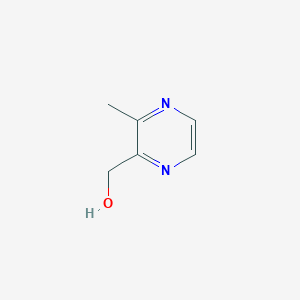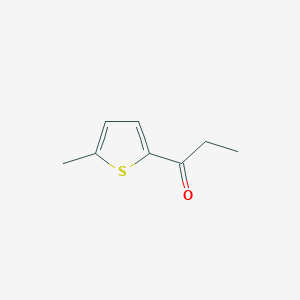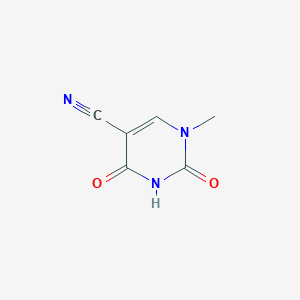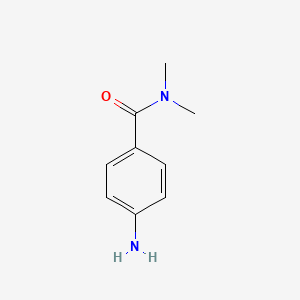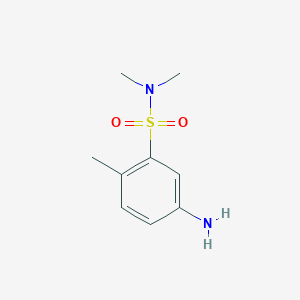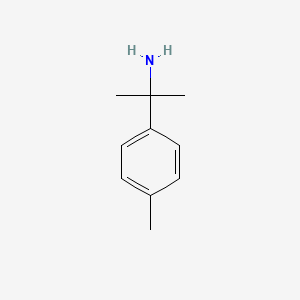
2-(4-Methylphenyl)propan-2-amin
Übersicht
Beschreibung
2-(4-Methylphenyl)propan-2-amine, also known as 4-Methylamphetamine, is an organic compound with the molecular formula C10H15N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications.
Industry: Used in the production of certain polymers and materials.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(4-Methylphenyl)propan-2-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 2-(4-Methylphenyl)propan-2-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the dopamine transporter (DAT) and the serotonin transporter (SERT), inhibiting their reuptake and further increasing the concentration of these neurotransmitters .
Cellular Effects
2-(4-Methylphenyl)propan-2-amine has various effects on different types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, norepinephrine, and serotonin, leading to increased neuronal activity and stimulation. This compound also influences cell signaling pathways, such as the cAMP (cyclic adenosine monophosphate) pathway, by activating adenylate cyclase and increasing cAMP levels. This activation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(4-Methylphenyl)propan-2-amine involves its interaction with monoamine transporters and receptors. By binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), it inhibits the reuptake of these neurotransmitters, resulting in their accumulation in the synaptic cleft. This accumulation leads to prolonged neurotransmitter signaling and enhanced synaptic transmission. Additionally, 2-(4-Methylphenyl)propan-2-amine can induce the release of stored neurotransmitters from synaptic vesicles, further amplifying its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)propan-2-amine can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term exposure to 2-(4-Methylphenyl)propan-2-amine in in vitro studies has shown that it can lead to neurotoxicity, characterized by the depletion of dopamine and serotonin levels in neuronal cells. In in vivo studies, prolonged administration of this compound has been associated with behavioral changes and alterations in brain chemistry .
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)propan-2-amine vary with different dosages in animal models. At low doses, it acts as a stimulant, increasing locomotor activity and enhancing cognitive function. At high doses, it can induce neurotoxic effects, such as hyperthermia, oxidative stress, and neuronal damage. These adverse effects are dose-dependent and can be exacerbated by repeated administration .
Metabolic Pathways
2-(4-Methylphenyl)propan-2-amine is metabolized primarily in the liver through oxidative deamination and N-demethylation. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP2D6. The metabolites of 2-(4-Methylphenyl)propan-2-amine are excreted in the urine, and their levels can be used as biomarkers for exposure to this compound .
Transport and Distribution
Within cells and tissues, 2-(4-Methylphenyl)propan-2-amine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it can interact with various receptors and transporters .
Subcellular Localization
2-(4-Methylphenyl)propan-2-amine is primarily localized in the cytoplasm of neuronal cells, where it interacts with monoamine transporters and receptors. It can also be found in synaptic vesicles, where it induces the release of stored neurotransmitters. The subcellular localization of this compound is crucial for its activity and function, as it determines its ability to modulate neurotransmitter levels and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)propan-2-amine typically involves the alkylation of 4-methylbenzyl chloride with ammonia or an amine. One common method is the reductive amination of 4-methylbenzyl ketone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired amine product.
Industrial Production Methods
Industrial production of 2-(4-Methylphenyl)propan-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzyl ketone, 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: Various halogenated derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound exerts its stimulant effects. The molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenyl)propan-2-amine can be compared with other similar compounds, such as:
Amphetamine: Shares a similar structure but lacks the methyl group on the phenyl ring.
Methamphetamine: Contains an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The presence of the 4-methyl group in 2-(4-Methylphenyl)propan-2-amine distinguishes it from other amphetamines and contributes to its unique pharmacological profile. This structural modification can influence its potency, duration of action, and selectivity for different neurotransmitter systems.
Conclusion
2-(4-Methylphenyl)propan-2-amine is a compound of significant interest in scientific research due to its stimulant properties and potential applications in various fields
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342729 | |
| Record name | 2-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-79-0 | |
| Record name | 2-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
